molecular formula C15H12N4OS B12587177 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile CAS No. 333960-08-0

2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile

Cat. No.: B12587177
CAS No.: 333960-08-0
M. Wt: 296.3 g/mol
InChI Key: YATXUBDWPZSLRT-UHFFFAOYSA-N
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Description

2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with amino, hydroxy-ethylsulfanyl, phenyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of Substituents: The amino, hydroxy-ethylsulfanyl, phenyl, and dicarbonitrile groups are introduced through various substitution reactions. These steps may involve the use of reagents such as amines, thiols, and nitriles under specific conditions like elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The amino and hydroxy-ethylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitrile groups to primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile: Lacks the hydroxy-ethylsulfanyl group.

    2-Amino-6-(methylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile: Contains a methylsulfanyl group instead of hydroxy-ethylsulfanyl.

    2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile: Contains an additional hydroxy group on the phenyl ring.

Uniqueness

The presence of the hydroxy-ethylsulfanyl group in 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-phenyl-pyridine-3,5-dicarbonitrile imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from similar compounds. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

333960-08-0

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

2-amino-6-(2-hydroxyethylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H12N4OS/c16-8-11-13(10-4-2-1-3-5-10)12(9-17)15(19-14(11)18)21-7-6-20/h1-5,20H,6-7H2,(H2,18,19)

InChI Key

YATXUBDWPZSLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCCO)N)C#N

Origin of Product

United States

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